Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate” are not explicitly mentioned in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, density, etc. For “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate”, the available information indicates that it is a solid at 20°C . Other specific physical and chemical properties are not available in the searched resources .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an important intermediate in organic synthesis due to its borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions, which are fundamental in creating complex molecules for pharmaceuticals and other chemicals .
Drug Development
In the realm of drug development, this compound is utilized as an enzyme inhibitor or a specific ligand drug. Its role is crucial in the synthesis of anticancer drugs, where it can induce apoptosis in cancer cells, such as HCT116 human colon cancer cells and HeLa cells .
Fluorescent Probes
The compound’s boronic ester bonds make it suitable for use as a fluorescent probe. It can identify various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is valuable in biological assays and diagnostics .
Stimulus-Responsive Drug Carriers
Due to its ability to respond to microenvironmental changes such as pH, glucose, and ATP, the compound is used in the construction of stimulus-responsive drug carriers. These carriers can deliver anti-cancer drugs, insulin, and genes effectively .
Polymer Chemistry
It is employed in the synthesis of novel copolymers, which have applications in optoelectronics and electrochemical devices. The compound contributes to the optical and electrochemical properties of these materials .
Boron Neutron Capture Therapy (BNCT)
The compound has applications in BNCT, a type of cancer treatment that uses boron-containing compounds to capture neutrons and destroy cancer cells without harming the surrounding healthy tissue .
Suzuki Coupling Reactions
As an organoboron compound, it is a key reagent in Suzuki coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Enzyme Inhibition for Cancer Treatment
Low concentrations of boric acid derivatives, such as this compound, have been shown to inhibit the growth of lung cancer cells, making it a potential therapeutic agent for cancer treatment .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
It can be inferred from similar compounds that it may participate in reactions such as borylation and hydroboration . Borylation is a process where a boron atom is introduced into an organic molecule, while hydroboration involves the addition of boron and hydrogen across a carbon-carbon double bond .
Biochemical Pathways
Based on the known reactions of similar compounds, it can be inferred that it may be involved in the synthesis of various organic compounds through borylation and hydroboration reactions .
Result of Action
Based on the known reactions of similar compounds, it can be inferred that it may contribute to the synthesis of various organic compounds .
Safety and Hazards
The safety and hazards associated with a chemical compound depend on its physical and chemical properties, how it is used, and the extent of exposure. The specific safety and hazards information for “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate” is not available in the searched resources .
Future Directions
The future directions for research on “Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and hazards .
properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO4/c1-7-8-9-10-12(11-13(17)18-6)16-19-14(2,3)15(4,5)20-16/h11H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZPVRIPRYPEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OC)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399469 | |
Record name | Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oct-2-enoate | |
CAS RN |
352534-74-8 | |
Record name | Methyl (Z)-oct-2-enoate-3-boronic acid pinacol ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80399469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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